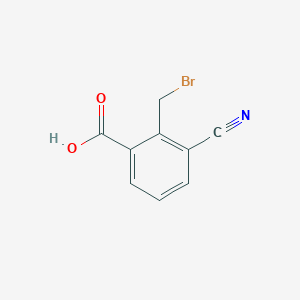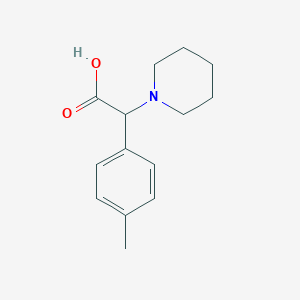
2,3-Dihydrobenzofuran-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dihydrobenzofuran-3-carbaldehyde is an organic compound that features a fused benzene and dihydrofuran ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzofuran-3-carbaldehyde typically involves the cyclization of o-hydroxyacetophenones under basic conditions. This method is efficient and widely used in laboratory settings . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of this compound often employs transition-metal catalysis to facilitate the cyclization process. This method ensures high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydrobenzofuran-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Acidic or basic conditions depending on the substituent being introduced
Major Products:
Oxidation: 2,3-Dihydrobenzofuran-3-carboxylic acid.
Reduction: 2,3-Dihydrobenzofuran-3-methanol.
Substitution: Various substituted dihydrobenzofuran derivatives
Scientific Research Applications
2,3-Dihydrobenzofuran-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of fine chemicals and pharmaceuticals .
Mechanism of Action
The mechanism by which 2,3-dihydrobenzofuran-3-carbaldehyde exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls. In cancer research, it has been shown to inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Benzofuran: Shares a similar core structure but lacks the dihydro component.
2,3-Dihydrobenzofuran: Similar structure but without the aldehyde functional group.
2,3-Dihydrobenzofuran-5-carbaldehyde: Another isomer with the aldehyde group at a different position
Uniqueness: 2,3-Dihydrobenzofuran-3-carbaldehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8O2 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
2,3-dihydro-1-benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C9H8O2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-5,7H,6H2 |
InChI Key |
UYKRFVFZLRLLKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,16-dioctyl-3,11,19-trithiapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaene](/img/structure/B12113926.png)




![2-Acetylamino-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid methyl ester](/img/structure/B12113953.png)


![diethyl 5-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12113975.png)
![N-[4-(4-bromophenyl)(1,3-thiazol-2-yl)]-2-(3-methylphenoxy)acetamide](/img/structure/B12113977.png)
![6-chloro-7-methyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12113992.png)


